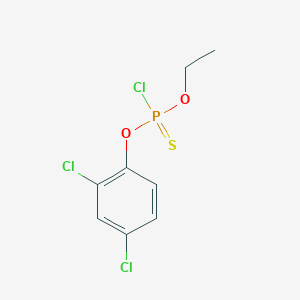

Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane

Descripción general

Descripción

Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane, also known as O-Ethyl O-(2,4-dichlorophenyl)-S-ethylmercaptophosphorothioate, is a chemical compound commonly used in scientific research. This compound is classified as an organophosphate insecticide and is known for its ability to inhibit acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system.

Mecanismo De Acción

The mechanism of action of Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is essential for the proper functioning of the nervous system. By inhibiting acetylcholinesterase, Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane can cause an accumulation of acetylcholine in the synapse, leading to overstimulation of the nervous system.

Efectos Bioquímicos Y Fisiológicos

The biochemical and physiological effects of Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane are primarily related to its ability to inhibit acetylcholinesterase. This can lead to a range of effects, including muscle weakness, respiratory distress, and seizures. In addition, Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane has been shown to have toxic effects on the liver and kidneys.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane in lab experiments is its ability to inhibit acetylcholinesterase, which can be useful for studying the role of this enzyme in the nervous system. However, one limitation is the potential for toxicity, which can make it difficult to use in certain experiments.

Direcciones Futuras

There are several potential future directions for research involving Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane. One area of interest is the development of new insecticides that are less toxic and more environmentally friendly. Another area of research is the development of new therapies for neurological disorders that target acetylcholinesterase. Finally, there is a need for further research into the toxicity of Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane and its potential impact on human health and the environment.

Métodos De Síntesis

The synthesis of Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane involves the reaction of 2,4-dichlorophenoxyacetic acid with thionyl chloride to form 2,4-dichlorophenoxyacetyl chloride. This intermediate product is then reacted with ethylmercaptan to produce Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane 2,4-dichlorophenoxyacetate. The final step involves the reaction of Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane 2,4-dichlorophenoxyacetate with phosphorus pentasulfide to form Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane.

Aplicaciones Científicas De Investigación

Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane has been widely used in scientific research as an inhibitor of acetylcholinesterase. This enzyme plays a crucial role in the transmission of nerve impulses and the proper functioning of the nervous system. By inhibiting acetylcholinesterase, Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane can disrupt nerve impulse transmission and cause a range of physiological and biochemical effects.

Propiedades

IUPAC Name |

chloro-(2,4-dichlorophenoxy)-ethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl3O2PS/c1-2-12-14(11,15)13-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBRYBCEAMJKDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OC1=C(C=C(C=C1)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl3O2PS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20939722 | |

| Record name | O-(2,4-Dichlorophenyl) O-ethyl phosphorochloridothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane | |

CAS RN |

18351-18-3 | |

| Record name | Chloro(2,4-dichlorophenoxy)ethoxysulfanylidenephosphorane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018351183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-(2,4-Dichlorophenyl) O-ethyl phosphorochloridothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonic acid](/img/structure/B100304.png)

![N-Methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B100317.png)